Direct Head-to-Head Comparison of TRPA1 Agonist Potency: 4-ONE vs. 4-HNE
4-Oxo-2-nonenal (4-ONE) demonstrates over 10-fold greater potency as a TRPA1 agonist compared to its closest structural analog, 4-Hydroxy-2-nonenal (4-HNE). The data show a distinct difference in EC50 values, establishing 4-ONE as a more potent activator of this key nociceptive and inflammatory channel [1].
| Evidence Dimension | TRPA1 Activation Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.9 µM |
| Comparator Or Baseline | 4-Hydroxy-2-nonenal (4-HNE), EC50 = 19.9 µM |
| Quantified Difference | 10.5-fold difference in potency (19.9 / 1.9) |
| Conditions | In vitro electrophysiological assay on recombinant TRPA1 channels |
Why This Matters
This significant potency difference is critical for researchers selecting the appropriate molecular tool to study TRPA1-dependent pathways in pain and inflammation.
- [1] Trevisani, M., Siemens, J., Materazzi, S., Bautista, D. M., Nassini, R., Campi, B., ... & Geppetti, P. (2007). 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1. Proceedings of the National Academy of Sciences, 104(33), 13519-13524. View Source
